

# Crystallographic Analysis of 2,4-Dibromo-5-methoxyphenol Derivatives: A Comparative Guide

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## Compound of Interest

Compound Name: 2,4-Dibromo-5-methoxyphenol

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This guide provides a comparative analysis of the X-ray crystallographic data of derivatives of **2,4-Dibromo-5-methoxyphenol**. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the structural parameters and experimental protocols for these compounds. The focus is on providing a clear comparison of crystallographic data to aid in understanding structure-property relationships.

## Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for two derivatives of brominated methoxyphenols, offering a direct comparison of their solid-state structures.

Parameter	(E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol[1][2]	4,4'-dibromo-2',5'-dimethoxy-[1,1'-biphenyl]-2,5-dione[3][4]
Chemical Formula	C <sub>14</sub> H <sub>12</sub> Br <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>14</sub> H <sub>10</sub> Br <sub>2</sub> O <sub>4</sub>
Molecular Weight	400.08 g/mol	402.04 g/mol
Crystal System	Triclinic	Triclinic
Space Group	P-1	P-1
a (Å)	6.9500 (4)	7.0909 (6)
b (Å)	7.4383 (4)	9.2120 (8)
c (Å)	14.7877 (10)	10.7056 (10)
α (°)	100.351 (5)	90.989 (3)
β (°)	90.968 (5)	97.098 (3)
γ (°)	109.967 (3)	101.909 (3)
Volume (Å <sup>3</sup> )	692.21 (8)	678.35 (10)
Z	2	2
Temperature (K)	292 (3)	173
Radiation (λ, Å)	Mo Kα (0.71073)	Mo Kα (0.71073)
Density (calculated, g/cm <sup>3</sup> )	1.919	1.968
R-factor	0.025	0.043
Dihedral Angle between Aromatic Rings (°)	5.9 (4)	67.29 (19)[3][4]

## Experimental Protocols

This section details the methodologies for the synthesis and single-crystal X-ray diffraction analysis of a representative **2,4-Dibromo-5-methoxyphenol** derivative.

## Synthesis of (E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol[1][2]

The synthesis of the title compound is achieved through the condensation reaction of 4,5-dibromo-1,2-phenylenediamine and 2-hydroxy-3-methoxybenzaldehyde.

Materials:

- 4,5-dibromo-1,2-phenylenediamine
- 2-hydroxy-3-methoxybenzaldehyde
- Methanol

Procedure:

- Dissolve 1 mmol of 4,5-dibromo-1,2-phenylenediamine and 1.1 mmol of 2-hydroxy-3-methoxybenzaldehyde in 30 ml of methanol.
- Reflux the resulting solution for 2 hours.
- Cool the solution to room temperature.
- Filter the solution to collect the precipitate.
- Wash the collected crystals with methanol.
- Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the filtrate at room temperature over several days.[1]

## Single-Crystal X-ray Diffraction Data Collection and Refinement

High-quality single crystals are selected for X-ray diffraction analysis. The data collection is typically performed on a diffractometer equipped with a CCD detector using graphite-monochromated Mo K $\alpha$  radiation.

Data Collection:

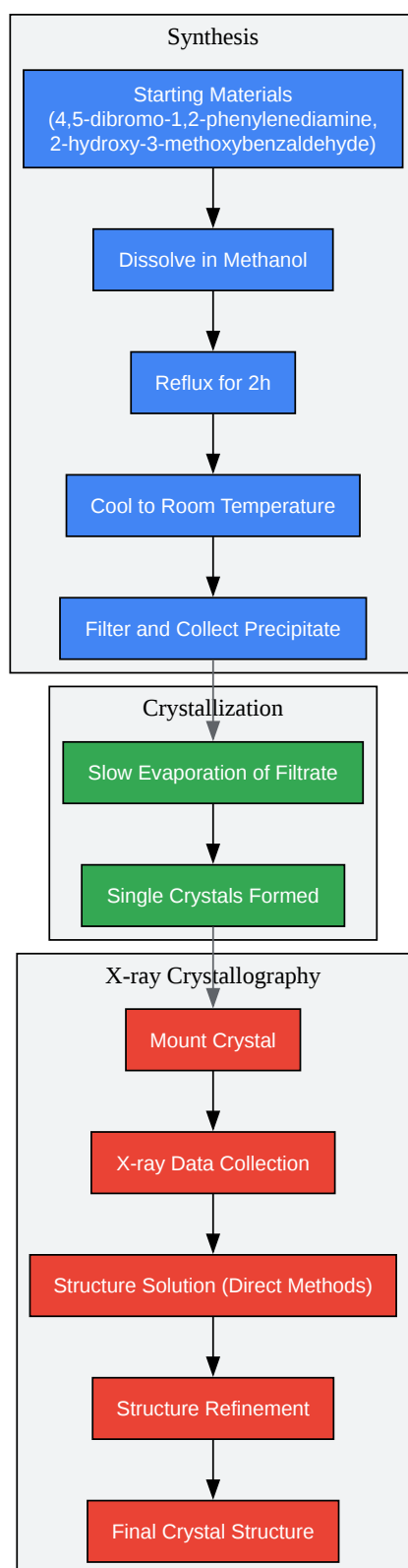
- A suitable crystal is mounted on a goniometer head.
- Data is collected at a specific temperature (e.g., 292 K or 173 K) using  $\phi$  and  $\omega$  scans.
- The structure is solved by direct methods and refined by full-matrix least-squares on  $F^2$ .

Refinement:

- All non-hydrogen atoms are refined anisotropically.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
- The final refinement includes anisotropic thermal parameters for all non-hydrogen atoms.

## Visualizing the Experimental Workflow

The following diagram illustrates the logical flow from the synthesis of the **2,4-Dibromo-5-methoxyphenol** derivative to its structural elucidation via X-ray crystallography.



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Caption: Experimental workflow from synthesis to crystal structure determination.

This guide highlights the key structural features of a specific **2,4-Dibromo-5-methoxyphenol** derivative and provides a detailed experimental framework for its synthesis and crystallographic analysis. The comparative data presented can be valuable for researchers working on the design and synthesis of novel compounds with specific solid-state properties.

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